Cas no 86-42-0 (Amodiaquine)

Amodiaquine Properties
Names and Identifiers
-
- 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol
- 4-(7-chloro-4-quinolylamino)-alpha-diethylamino-o-cresol
- AMODIAQUIN
- Camochin
- Camoquine
- Camoquinal
- Flavoquine
- Miaquin
- Amodiaquine
- 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino) methyl]phenol
- 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol
- aminodiaquine
- CAM-AQ1
- CAM-AQI
- Camoquin
- SN 10,751
- 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-phenol
- 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyanilino)quinoline
- AMODIAQUINE [USP IMPURITY]
- 4-(7-Chloro-quinolin-4-ylamino)-2-diethylaminomethyl-phenol
- CHEBI:2674
- Quinoline, 7-chloro-4-[[3-[(diethylamino)methyl]-4-hydroxyphenyl]amino]-
- Camoquin (TN)
- 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyanilino)
- AMODIAQUINE, FLAVOQUINE
- NCGC00244901-04
- EINECS 201-669-3
- AMODIAQUINE [VANDF]
- AMODIAQUINE [WHO-DD]
- AMODIAQUINE [HSDB]
- AMODIAQUINE [WHO-IP]
- Prestwick0_000309
- HMS3372M02
- DB00613
- o-Cresol, 4-[(7-chloro-4-quinolyl)amino]-.alpha.-(diethylamino)-
- Amodiaquine [USAN:INN:BAN]
- AMODIAQUINE; FLAVOQUINE
- AKOS000538864
- EN300-708791
- o-Cresol, 4-((7-chloro-4-quinolyl)amino)-alpha-(diethylamino)-
- Amodiaquine USP24
- AC-13295
- S. N. 10751
- MLS001304065
- AMODIAQUINE [INN]
- CHEMBL682
- CQA
- NCGC00017063-04
- NCGC00017063-07
- Basoquin
- CCRIS 8486
- Amodiaquin (dihydrochloride dihydrate)
- 5-22-10-00283 (Beilstein Handbook Reference)
- Prestwick3_000309
- C20H22ClN3O
- FT-0622359
- 2-((BC20H12D10ClN3Ois(ethyl-d5)amino)methyl)-4-((7-chloroquinolin-4-yl)amino)phenol
- 4-(7-chloroquinolin-4-ylamino)-2-((diethylamino)methyl)phenol
- 4-((7-Chloro-4-quinolyl)amino)-alpha-(diethylamino)-o-cresol
- 4-[(7-chloro-4-quinolyl)amino]-alpha-(diethylamino)-o-cresol
- amodiaquin-
- NSC13453
- Camoquin Hcl
- DTXSID2022597
- SPBio_002497
- Epitope ID:131784
- FT-0662117
- Alphaquine
- Sunoquine
- W-104068
- AMODIAQUINE [MART.]
- CCG-103317
- 4-((7-Chloro-4-quinolyl)amino)-.alpha.-(diethylamino)-o-cresol
- HMS2236K03
- Amodiaquine, ring-closed
- HY-B1322A
- Q239569
- 1021496-19-4
- 7-Chloro-4-(3-diethylaminomethyl-4-hydroxyphenylamino)quinoline
- D04NQI
- OVCDSSHSILBFBN-UHFFFAOYSA-N
- Quinoline, 7-chloro-4-((3-((diethylamino)methyl)-4-hydroxyphenyl)amino)-
- 4-[(7-Chloro-4-quinolinyl)amino]-.alpha.-(diethylamino)-o-cresol
- Amodiaquine [USP:INN:BAN]
- Amodiaquine HCl
- BPBio1_000306
- A936101
- 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol
- Amodiaquine hydrochloride
- 2aou
- Amdaquine
- CAMOQUIN HYDROCHLORIDE
- GTPL10018
- 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol
- 4-[(7-chloro-4-quinolyl)amino]-2-(diethylaminomethyl)phenol
- HSDB 7457
- Amodiaquine [USAN:BAN:INN]
- Flavoquin
- Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-
- Amodiaquinum [INN-Latin]
- NSC 13453
- NCGC00244901-01
- Amoquin
- Prestwick1_000309
- A841639
- Amodiaquine (USP/INN)
- CS-0013340
- AMODIAQUINUM [WHO-IP LATIN]
- o-Cresol, 4-((7-chloro-4-quinolyl)amino)-.alpha.-(diethylamino)-
- BDBM50041457
- AMODIAQUIN [MI]
- 4-((7-Chloro-4-quinolinyl)amino)-2-((diethylamino)methyl)phenol
- Amodiaquine (USAN/INN)
- AMODIAQUINE [USP MONOGRAPH]
- Flavoquine (TN)
- Amodiachin
- SMR000718769
- LS-55353
- SJ000110703
- Phenol, 4-((7-chloro-4-quinolinyl)amino)-2-((diethylamino)methyl)-
- O-Cresol, 4-[(7-chloro-4-quinolyl)amino]-.alpha.-(diethylamino)-(6CI,7CI,8CI)
- Prestwick2_000309
- NSC-13453
- Oprea1_019229
- WR-002977
- 86-42-0
- BRN 0300962
- NCGC00017063-13
- Amodiaquina
- D02922
- GNF-Pf-5648
- BSPBio_000278
- Amodiaquinum
- VU0472676-1
- C07626
- 220236ED28
- Amodiachinum
- SCHEMBL44152
- s5948
- UNII-220236ED28
- Amodiaquina [INN-Spanish]
- 4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol (ACI)
- o-Cresol, 4-[(7-chloro-4-quinolyl)amino]-α-(diethylamino)- (6CI, 7CI, 8CI)
- Amobin
- CAM-AQ 1
- MeSH ID: D000655
- SN 10751
- BRD-K91290917-300-01-8
- AH-034/33492024
- AH-034/11364141
- G12606
- DB-056928
- NS00004024
- BRD-K91290917-336-05-3
-
- MDL: MFCD09028103
- InChIKey: OVCDSSHSILBFBN-UHFFFAOYSA-N
- Inchi: 1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
- SMILES: ClC1C=C2N=CC=C(C2=CC=1)NC1C=C(CN(CC)CC)C(O)=CC=1
Computed Properties
- Exact Mass: 355.14500
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 6
- Monoisotopic Mass: 129.914383
- Heavy Atom Count: 25
- Complexity: 406
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: nothing
- Tautomer Count: 13
- Surface Charge: 0
- Topological Polar Surface Area: 0
Experimental Properties
- LogP: 5.25220
- PSA: 48.39000
- Boiling Point: 478 °C at 760 mmHg
- Melting Point: 208 ºC
- Flash Point: 242.9 °C
- Color/Form: Crystalline solid
- Density: 1.258
Amodiaquine Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25-S8
Amodiaquine Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Amodiaquine Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01CC9A-1mg |
Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]- |
86-42-0 | ≥95% | 1mg |
$78.00 | 2024-04-21 | |
A2B Chem LLC | AW54574-1mg |
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol |
86-42-0 | ≥95% | 1mg |
$35.00 | ||
Aaron | AR01CCHM-5mg |
Phenol, 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]- |
86-42-0 | 98% | 5mg |
$106.00 | 2025-02-09 | |
Ambeed | A456194-100mg |
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol |
86-42-0 | 98+% | 100mg |
$328.0 | 2025-02-27 | |
DC Chemicals | DC20188-100 mg |
Amodiaquine |
86-42-0 | >98% | 100mg |
$450.0 | 2022-02-28 | |
Enamine | EN300-708791-0.05g |
4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol |
86-42-0 | 0.05g |
$73.0 | |||
eNovation Chemicals LLC | D249885-1g |
4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol HCl |
86-42-0 | 95% | 1g |
$650 | 2022-10-13 | |
MedChemExpress | HY-B1322A-5mg |
Amodiaquine |
86-42-0 | 99.98% | 5mg |
¥1200 | 2024-05-24 | |
S e l l e c k ZHONG GUO | S5948-5mg |
Amodiaquine |
86-42-0 | 99.50% | 5mg |
¥1204.83 | 2023-09-15 | |
TRC | A634200-1mg |
Amodiaquine |
86-42-0 | 1mg |
$ 81.00 | 2023-04-19 |
Amodiaquine Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Synthetic Circuit 3
2.1 Reagents: Oxygen Catalysts: Cupric acetate , Palladium diacetate , 4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ; 4 - 12 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; rt
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Water ; 0 °C; overnight, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 10, rt
2.1 Reagents: Oxygen Catalysts: Cupric acetate , Palladium diacetate , 4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ; 4 - 12 h, 140 °C; 140 °C → rt
2.2 Reagents: Sodium carbonate Solvents: Water ; rt
Synthetic Circuit 6
1.2 pH 9 - 10
2.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate , Palladium diacetate , 4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ; 4 - 12 h, 140 °C; 140 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; rt
Synthetic Circuit 7
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 2 h, 100 - 110 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
3.1 Solvents: Ethanol ; 24 h, 80 °C
Synthetic Circuit 8
2.1 6 - 8 h, 120 °C; 120 °C → rt
2.2 Reagents: Water ; 0 °C; overnight, rt
2.3 Reagents: Sodium carbonate Solvents: Water ; pH 8 - 10, rt
3.1 Reagents: Oxygen Catalysts: Cupric acetate , Palladium diacetate , 4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ; 4 - 12 h, 140 °C; 140 °C → rt
3.2 Reagents: Sodium carbonate Solvents: Water ; rt
Synthetic Circuit 9
2.1 Solvents: Ethanol ; 100 °C
2.2 pH 9 - 10
3.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C
4.1 Reagents: Oxygen Catalysts: Cupric acetate , Palladium diacetate , 4,4′-Dimethoxy-2,2′-bipyridine Solvents: Pivalic acid ; 4 - 12 h, 140 °C; 140 °C → rt
4.2 Reagents: Sodium carbonate Solvents: Water ; rt
Synthetic Circuit 10
1.2 Reagents: Sodium hydroxide
2.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 1 h, 80 - 90 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
3.1 Solvents: Ethanol ; 4.5 h, 80 - 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
4.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 2 h, 100 - 110 °C
4.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
5.1 Solvents: Ethanol ; 24 h, 80 °C
Synthetic Circuit 11
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Solvents: Ethanol ; 4.5 h, 80 - 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
3.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 2 h, 100 - 110 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
4.1 Solvents: Ethanol ; 24 h, 80 °C
Amodiaquine Raw materials
- Acetaminophen
- 3-Diethylamino Acetaminophen
- B-ALANINE, N-(3-CHLOROPHENYL)-
- 7-chloro-1,2,3,4-tetrahydroquinolin-4-one
- 4-Acetamidophenyl acetate
- 4-Amino-2-(diethylamino)methylphenol
- 4,7-Dichloroquinoline
Amodiaquine Preparation Products
Amodiaquine Suppliers
Amodiaquine Related Literature
-
Okky Dwichandra Putra,Anna Pettersen,Sten O. Nilsson Lill,Daiki Umeda,Etsuo Yonemochi,Yuda Prasetya Nugraha,Hidehiro Uekusa CrystEngComm 2019 21 2053
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Eugene N. Muratov,Rommie Amaro,Carolina H. Andrade,Nathan Brown,Sean Ekins,Denis Fourches,Olexandr Isayev,Dima Kozakov,José L. Medina-Franco,Kenneth M. Merz,Tudor I. Oprea,Vladimir Poroikov,Gisbert Schneider,Matthew H. Todd,Alexandre Varnek,David A. Winkler,Alexey V. Zakharov,Artem Cherkasov,Alexander Tropsha Chem. Soc. Rev. 2021 50 9121
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G. Ramana Rao,Y. Pulla Rao,I. R. K. Raju Analyst 1982 107 776
-
Jamaluddin,S. Ahmad,I. C. Shukla Analyst 1984 109 1103
-
Jennifer Grant,Alican ?zkan,Crystal Oh,Gautam Mahajan,Rachelle Prantil-Baun,Donald E. Ingber Lab Chip 2021 21 3509
-
M. Odijk,A. Baumann,W. Lohmann,F. T. G. van den Brink,W. Olthuis,U. Karst,A. van den Berg Lab Chip 2009 9 1687
-
Bryan T. Mott,Ken Chih-Chien Cheng,Rajarshi Guha,Valerie P. Kommer,David L. Williams,Jon J. Vermeire,Michael Cappello,David J. Maloney,Ganesha Rai,Ajit Jadhav,Anton Simeonov,James Inglese,Gary H. Posner,Craig J. Thomas Med. Chem. Commun. 2012 3 1505
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Sunil K. Sanghi,Archana Verma,Krishna K. Verma Analyst 1990 115 333
-
Krishna K. Verma,Dayashanker Gupta,Sunil K. Sanghi,Archana Jain Analyst 1987 112 1519
-
S. M. Hassan,M. E.-S. Metwally,A. A. Abou Ouf Analyst 1982 107 1235
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